(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile
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Overview
Description
(2,4-Dioxo-1,3-diazaspiro[44]non-3-yl)-acetonitrile is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable nitrile with a spirocyclic diamine in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals due to its ability to interact with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique properties may contribute to the development of new polymers or other materials with specialized functions.
Mechanism of Action
The mechanism of action of (2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetic acid
- 3-(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)propanoic acid
Uniqueness
Compared to similar compounds, (2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and potential applications. This functional group allows for further chemical modifications, enhancing its versatility in various research and industrial applications.
Properties
Molecular Formula |
C9H11N3O2 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetonitrile |
InChI |
InChI=1S/C9H11N3O2/c10-5-6-12-7(13)9(11-8(12)14)3-1-2-4-9/h1-4,6H2,(H,11,14) |
InChI Key |
AEXKJQGPXXXFLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC#N |
Origin of Product |
United States |
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